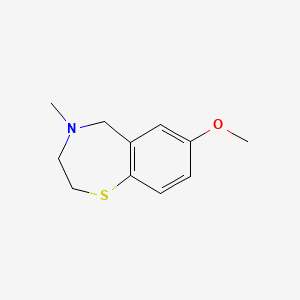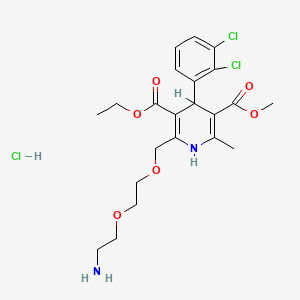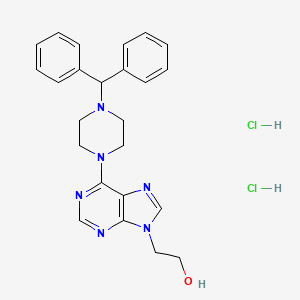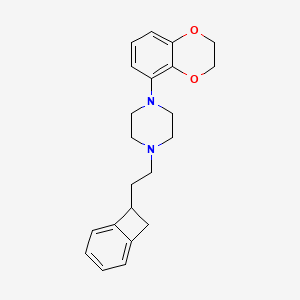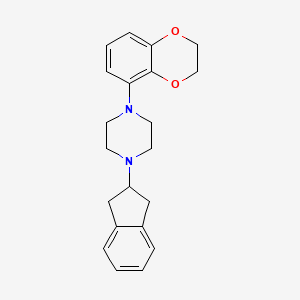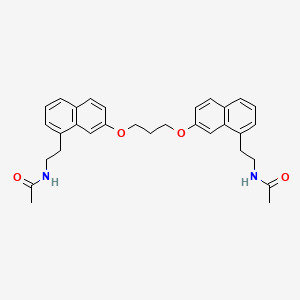
S26131
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de S26131 implique plusieurs étapes, à partir de dérivés du naphtalène. Les étapes clés incluent :
Formation du noyau naphtalène : Cela implique la réaction du naphtalène avec des réactifs appropriés pour introduire des groupes fonctionnels.
Liaison des noyaux naphtalène : Les deux noyaux naphtalène sont liés par un pont propoxy.
Introduction du groupe acétamidoéthyle : Cette étape implique la réaction de l’intermédiaire avec des groupes acétamidoéthyle pour former le composé final
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir la stabilité .
Analyse Des Réactions Chimiques
Types de réactions
S26131 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur les noyaux naphtalène.
Substitution : This compound peut subir des réactions de substitution, en particulier au niveau du groupe acétamidoéthyle
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .
Applications scientifiques de la recherche
This compound a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme ligand dans les études sur les récepteurs de la mélatonine et leurs interactions.
Biologie : Étudié pour ses effets sur les rythmes circadiens et les habitudes de sommeil.
Médecine : Applications thérapeutiques potentielles dans le traitement des troubles du sommeil et d’autres affections liées au dysfonctionnement des récepteurs de la mélatonine.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la mélatonine
Applications De Recherche Scientifique
S26131 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in studies of melatonin receptors and their interactions.
Biology: Investigated for its effects on circadian rhythms and sleep patterns.
Medicine: Potential therapeutic applications in treating sleep disorders and other conditions related to melatonin receptor dysfunction.
Industry: Used in the development of new drugs targeting melatonin receptors
Mécanisme D'action
S26131 exerce ses effets en se liant aux récepteurs de la mélatonine MT1 et MT2. En tant qu’antagoniste, il bloque l’action de la mélatonine au niveau de ces récepteurs, modulant ainsi divers processus physiologiques tels que le sommeil, l’humeur et les rythmes circadiens. Les cibles moléculaires comprennent les récepteurs MT1 et MT2, et les voies impliquées sont liées à la régulation des rythmes circadiens et autres processus médiés par la mélatonine .
Comparaison Avec Des Composés Similaires
Composés similaires
S26284 : Un autre ligand du récepteur de la mélatonine avec des propriétés similaires.
Agomélatine : Un agoniste du récepteur de la mélatonine utilisé dans le traitement de la dépression.
Ramelteon : Un agoniste sélectif du récepteur de la mélatonine utilisé pour le traitement de l’insomnie
Unicité
S26131 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur MT1 par rapport aux autres composés similaires. Ses propriétés antagonistes en font un outil précieux pour étudier les rôles physiologiques et pharmacologiques des récepteurs de la mélatonine .
Propriétés
IUPAC Name |
N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O4/c1-22(34)32-16-14-26-8-3-6-24-10-12-28(20-30(24)26)36-18-5-19-37-29-13-11-25-7-4-9-27(31(25)21-29)15-17-33-23(2)35/h3-4,6-13,20-21H,5,14-19H2,1-2H3,(H,32,34)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXBZYDTTKLTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)
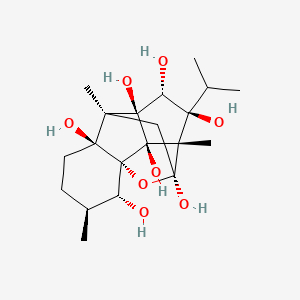
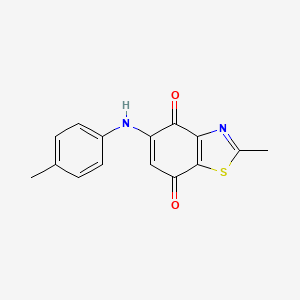
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)
![p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine](/img/structure/B1680358.png)
